Cas no 17099-81-9 (ferric edta)

ferric edta structure
ferric edta structure
Product Name:ferric edta
CAS No:17099-81-9
MF:C10H13FeN2O8
MW:345.063824415207
CID:905384
PubChem ID:28283
Update Time:2025-04-19

ferric edta Chemical and Physical Properties

Names and Identifiers

    • ferric edta
    • 2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate,iron(3+)
    • hydrogen [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']ferrate(1-)
    • Acetic acid, (ethylenedinitrilo)tetra-, iron salt
    • Ethylenediamine tetraacetic acid, iron (III) salt
    • Ethylenediaminetetraacetic acid, Fe(III) chelate
    • Fe(III)-EDTA complex (1:1)
    • Ferrate(1-), ((N,N'-1,2-ethanediylbis(N-((carboxy-kappaO)methyl)glycinato-kappaN,k
    • Ferrate(1-), ((N,N'-1,2-ethanediylbis(N-((carboxy-kappaO)methyl)glycinato-kappaN,kappaO))(4-))-, hydrogen (1:1), (OC-6-21)-
    • Ferric ethylenediaminetetraacetic acid
    • Ferric-EDTA
    • (hydrogen(ethylenedinitrilo)tetraacetato)-iro
    • (ethylenedinitrilo)tetra-acetic aci iron salt
    • fe(iii)-edta complex
    • ((ethylenedinitrilo)tetraacetato)-ferrate(1- hydrogen
    • on']-, hydrogen, (oc-6-21)-on
    • EDTA ferric salt
    • IRON III HYDROXY POLYMALTOSE COMPLEX
    • Ferrate(1-), ((ethylenedinitrilo)tetraacetato)-, hydrogen
    • KJ3C78Y22Z
    • UNII-KJ3C78Y22Z
    • EINECS 241-171-3
    • 2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;iron(3+)
    • 17099-81-9
    • DTXSID0066163
    • Hydrogen ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-)
    • hydrogen ((ethylenedinitrilo)tetraacetato)ferrate(III)
    • Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, hydrogen (1:1), (OC-6-21)-
    • SCHEMBL1092743
    • IRON, (HYDROGEN(ETHYLENEDINITRILO)TETRAACETATO)-
    • UOMQUZPKALKDCA-UHFFFAOYSA-K
    • Ferrate(1-), ((N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')-, hydrogen, (OC-6-21)-
    • Ferrate(1-), ((N,N'-1,2-ethanediylbis(N-((carboxy-kappaO)methyl)glycinato-kappaN,kappaO))(4-))-, hydrogen, (OC-6-21)-
    • Inchi: 1S/C10H16N2O8.Fe/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-3
    • InChI Key: UOMQUZPKALKDCA-UHFFFAOYSA-K
    • SMILES: [Fe+3].OC(CN(CC(=O)[O-])CCN(CC(=O)[O-])CC(=O)[O-])=O

Computed Properties

  • Exact Mass: 345.002126g/mol
  • Monoisotopic Mass: 345.002126g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 8
  • Complexity: 351
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 164Ų
Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.